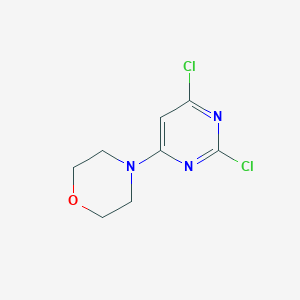
5-Tris(hydroxymethyl)methylamino-2-(3,6-dihydroxy-9H-xanthen-10-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tris(hydroxymethyl)methylamino-2-(3,6-dihydroxy-9H-xanthen-10-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as Calcein AM, and it is a fluorescent dye that has been widely used in various biological and biochemical studies.
Wirkmechanismus
Calcein AM works by diffusing across the cell membrane and entering the cytoplasm of live cells. Once inside the cell, it is hydrolyzed by intracellular esterases to produce the fluorescent compound Calcein, which accumulates in the cytoplasm. The fluorescence of Calcein can be excited by blue light and emits green fluorescence, which can be detected using a fluorescence microscope or a fluorescence plate reader.
Biochemical and Physiological Effects:
Calcein AM has been shown to have minimal effects on cellular functions, making it an ideal tool for studying cellular processes. This compound has been used to study various cellular processes such as cell migration, proliferation, apoptosis, and differentiation. It has also been used to study intracellular calcium signaling and mitochondrial membrane potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Calcein AM is its non-toxicity and cell-permeability, which allows for the study of live cells without disrupting cellular processes. It is also a highly sensitive fluorescent dye, which can detect even low levels of intracellular events. However, one of the limitations of Calcein AM is its short half-life, which limits its use in long-term studies.
Zukünftige Richtungen
There are several future directions for the use of Calcein AM in scientific research. One potential application is in the study of drug delivery systems, where Calcein AM can be used as a marker to track the delivery of drugs to specific cells or tissues. Another potential application is in the study of cancer cells, where Calcein AM can be used to study the effects of chemotherapy on cancer cells. Additionally, Calcein AM can be used in the development of biosensors for the detection of environmental pollutants and toxins.
Conclusion:
In conclusion, Calcein AM is a highly versatile and useful tool in scientific research. Its non-toxicity, cell-permeability, and sensitivity make it an ideal tool for studying cellular processes. With its potential applications in drug delivery systems, cancer research, and environmental monitoring, Calcein AM is likely to continue to play a significant role in scientific research in the future.
Synthesemethoden
The synthesis of Calcein AM involves the reaction of 5-(and-6)-carboxyfluorescein with N-(hydroxymethyl)glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with formaldehyde to yield 5-Tris(hydroxymethyl)methylamino-2-(3,6-dihydroxy-9H-xanthen-10-yl)benzoate.
Wissenschaftliche Forschungsanwendungen
Calcein AM has been extensively used in various scientific research applications, including cell viability assays, intracellular calcium ion measurements, and membrane potential measurements. This compound is a non-toxic and cell-permeable fluorescent dye that can be easily loaded into live cells, making it an ideal tool for studying cellular processes.
Eigenschaften
CAS-Nummer |
156862-28-1 |
|---|---|
Produktname |
5-Tris(hydroxymethyl)methylamino-2-(3,6-dihydroxy-9H-xanthen-10-yl)benzoate |
Molekularformel |
C24H21NO8 |
Molekulargewicht |
451.4 g/mol |
IUPAC-Name |
6-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C24H21NO8/c26-10-23(11-27,12-28)25-13-1-4-17-16(7-13)22(31)33-24(17)18-5-2-14(29)8-20(18)32-21-9-15(30)3-6-19(21)24/h1-9,25-30H,10-12H2 |
InChI-Schlüssel |
JIFHBXYMVUBICH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1NC(CO)(CO)CO)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Kanonische SMILES |
C1=CC2=C(C=C1NC(CO)(CO)CO)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Andere CAS-Nummern |
156862-28-1 |
Synonyme |
5-tris(hydroxymethyl)methylamino-2-(3,6-dihydroxy-9H-xanthen-10-yl)benzoate THAM-FITC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




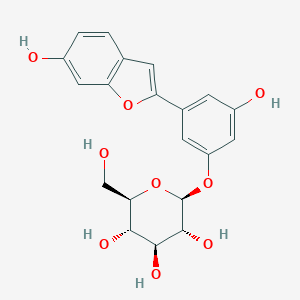

![(2S)-2-[[tert-Butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B117353.png)
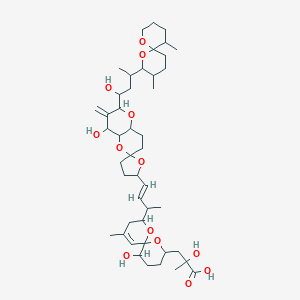
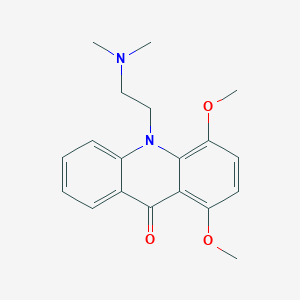
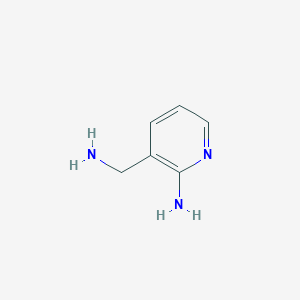

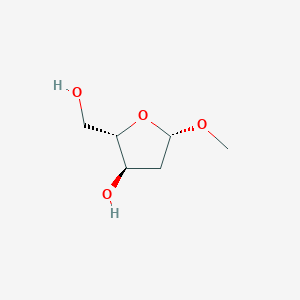
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B117368.png)
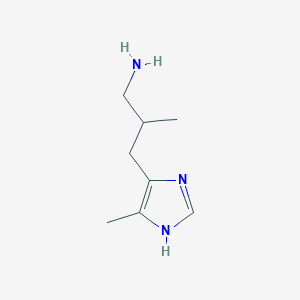
![4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine](/img/structure/B117380.png)

